N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide are two enzymes involved in bacterial membrane synthesis, namely D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phophate-uridyltransferase (GlmU) .
Mode of Action
This compound: interacts with its targets, MurD and GlmU, resulting in the inhibition of these enzymes . This interaction disrupts the normal function of these enzymes, thereby affecting the synthesis of bacterial membranes .
Biochemical Pathways
The inhibition of MurD and GlmU enzymes by This compound affects the biochemical pathways involved in bacterial membrane synthesis . This disruption in the pathways leads to downstream effects, including the inability of the bacteria to maintain their structural integrity .
Result of Action
The result of the action of This compound is the disruption of bacterial membrane synthesis . This leads to a loss of structural integrity in the bacteria, causing bactericidal effects .
Preparation Methods
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide typically involves a multi-step process. One common method involves the palladium- or copper-catalyzed cross-coupling reaction of primary sulfonamides with aryl halides . Another method includes the use of sulfonyl azides as sulfonyl donors in sulfonation reactions . Industrial production methods often employ environment-friendly one-pot tandem protocols involving reagents such as 1,2-dichloroethane and strong bases like 1,8-diazabicyclo[5.4.0]undec-7-ene .
Chemical Reactions Analysis
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium hydroxide
Common reagents and conditions used in these reactions include aqueous sodium hydroxide, benzenesulfonyl chloride, and various organic solvents . Major products formed from these reactions include sulfonamide derivatives and other functionalized organic compounds.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide has a wide range of scientific research applications:
Comparison with Similar Compounds
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluoro-2-methylbenzene-1-sulfonamide can be compared with other similar compounds such as:
N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline: This compound has similar antibacterial properties but differs in its molecular structure and specific applications.
4-aminobenzenesulfonyl-1,2,3,4-tetrahydroquinoline: This analogue has a broader spectrum of activity and is more soluble in organic solvents.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S2/c1-16-14-18(23)10-12-22(16)30(26,27)24-19-11-9-17-6-5-13-25(21(17)15-19)31(28,29)20-7-3-2-4-8-20/h2-4,7-12,14-15,24H,5-6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWBCMKJDIBNNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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